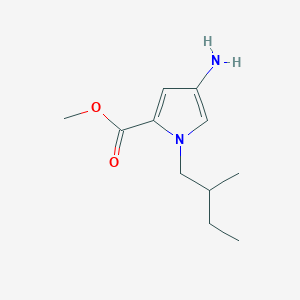

Methyl 4-amino-1-(2-methylbutyl)-1h-pyrrole-2-carboxylate

Description

Methyl 4-amino-1-(2-methylbutyl)-1H-pyrrole-2-carboxylate is a pyrrole-derived heterocyclic compound featuring a 2-methylbutyl substituent at the 1-position and an amino group at the 4-position of the pyrrole ring. This compound is structurally related to bioactive molecules, particularly those targeting kinase inhibition or serving as precursors for pharmacologically active agents .

Key physicochemical properties include:

- Molecular Formula: C₁₁H₁₈N₂O₂

- Molecular Weight: 210.27 g/mol

Synthetic routes typically involve multi-step protocols, including cyclization of substituted pyrrole intermediates followed by esterification. Applications are exploratory, with analogs reported in patents for anticancer and antiviral activities .

Properties

Molecular Formula |

C11H18N2O2 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

methyl 4-amino-1-(2-methylbutyl)pyrrole-2-carboxylate |

InChI |

InChI=1S/C11H18N2O2/c1-4-8(2)6-13-7-9(12)5-10(13)11(14)15-3/h5,7-8H,4,6,12H2,1-3H3 |

InChI Key |

MHRINKQUTVMWQC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CN1C=C(C=C1C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1-(2-methylbutyl)-1h-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-1H-pyrrole-2-carboxylic acid with 2-methylbutylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide intermediate. This intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is also common in industrial settings.

Chemical Reactions Analysis

Condensation and Cyclization Reactions

The compound can participate in condensation reactions involving amino groups, leading to cyclization. For example, in related pyrrole systems, alkylamines react with glucose derivatives (e.g., 3-deoxy-d-glucose) to form enamino diketones, which undergo intramolecular cyclization to form dihydropyrrole intermediates. Subsequent dehydration yields pyrrole derivatives .

Redox Reactions

Oxidation : Pyrrole derivatives may undergo oxidation, though specific pathways for this compound are not explicitly detailed in the literature. Related compounds like γ-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-butyric acid exhibit weak reducing abilities, suggesting potential redox activity .

Reduction : Reduction could modify functional groups (e.g., esters or ketones), though direct evidence for this compound is limited.

Substitution Reactions

The amino group at the 4-position enables electrophilic substitution reactions. For example, in pyrrole chemistry, amino groups can react with electrophiles (e.g., alkyl halides, acylating agents) to form substituted derivatives.

Formation of Pyrrole Derivatives via Cyclization

In related systems, the synthesis involves:

-

Enamine formation : Alkylamines react with glucose derivatives (e.g., 3-deoxy-d-glucose) to form enamino diketones.

-

Cyclization : Intramolecular cyclization of the amine moiety with a ketone forms a dihydropyrrole.

This mechanism highlights the potential for the target compound to undergo similar cyclization under specific conditions.

Redox Reactions

While the target compound’s redox behavior is not explicitly described, related pyrrole-2-carboxaldehydes (Py-2-C) show limited reducing ability. For example, γ-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-butyric acid can reduce metal ions but not completely, suggesting partial redox activity .

Data Table: Reaction Conditions and Products

Structural and Functional Insights

The compound’s pyrrole ring (aromatic, nitrogen-containing heterocycle) and amino group confer reactivity toward electrophilic substitution and condensation. The 2-methylbutyl substituent may influence steric effects and solubility, while the carboxylate ester (at the 2-position) could participate in ester-specific reactions (e.g., hydrolysis).

Scientific Research Applications

Methyl 4-amino-1-(2-methylbutyl)-1h-pyrrole-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-(2-methylbutyl)-1h-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparisons

Substituent Effects on Solubility and Reactivity :

- The 2-methylbutyl group in the target compound increases hydrophobicity compared to the ethoxymethyl substituent in its analog (C₉H₁₄N₂O₃). This difference impacts solubility in polar solvents and may limit bioavailability .

- The pyrrolotriazinyl-methyl substituent in the patented anticancer compound (C₂₀H₂₅N₇O₂) introduces a fused heterocyclic system, enhancing π-π stacking interactions critical for target binding .

Hydrogen Bonding and Crystal Packing: The amino group in the target compound facilitates hydrogen bonding, as observed in analogous pyrrole derivatives. Etter’s graph set analysis predicts dimeric or chain motifs in crystalline states, influencing stability and formulation . In contrast, the ethoxymethyl analog’s ether oxygen may compete with the amino group for hydrogen-bonding sites, altering solid-state packing .

Synthetic Accessibility :

- The target compound’s branched alkyl chain requires careful regioselective synthesis to avoid byproducts, whereas ethoxymethyl derivatives are more straightforward to functionalize .

- The patented triazine-pyrrole hybrid (C₂₀H₂₅N₇O₂) demands multi-component coupling reactions, increasing synthetic complexity .

Computational Insights :

- Density functional theory (DFT) studies (e.g., B3LYP functional) predict the target compound’s electronic properties, such as frontier molecular orbitals, which correlate with reactivity in nucleophilic substitution or cycloaddition reactions .

Biological Activity

Methyl 4-amino-1-(2-methylbutyl)-1H-pyrrole-2-carboxylate, identified by its CAS number 1247366-57-9, is a pyrrole derivative with notable biological activities. This article explores its synthesis, biological mechanisms, therapeutic potential, and comparative analysis with similar compounds.

Molecular Characteristics:

- Molecular Formula: C11H18N2O2

- Molecular Weight: 210.27 g/mol

- IUPAC Name: Methyl 4-amino-1-(3-methylbutyl)-1H-pyrrole-2-carboxylate

- Purity: 98% .

The synthesis of this compound typically involves the condensation of carboxylic acids with specific amines, followed by cyclization to form the pyrrole ring. The unique isopentyl group contributes to its distinct chemical properties, enhancing its solubility and reactivity .

Biological Activity

Research indicates that Methyl 4-amino-1-(2-methylbutyl)-1H-pyrrole-2-carboxylate exhibits various biological activities:

Antiviral and Antimicrobial Properties:

Studies have shown that derivatives of pyrrole compounds can possess significant antiviral and antimicrobial effects. The mechanism of action often involves interaction with cellular receptors and enzymes, leading to modulation of cellular processes .

Mechanism of Action:

The compound's amino group facilitates hydrogen bonding with target proteins, influencing their activity. This interaction can alter signaling pathways associated with inflammation and cell proliferation .

Case Studies and Research Findings

Several studies have documented the biological effects of similar pyrrole derivatives:

- Antimicrobial Activity:

- Antiviral Effects:

- Therapeutic Applications:

Comparative Analysis

To better understand the unique properties of Methyl 4-amino-1-(2-methylbutyl)-1H-pyrrole-2-carboxylate, a comparison with similar compounds is useful:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate | C7H10N2O2 | Moderate antimicrobial | Lacks isopentyl group |

| 4-Amino-1-methylpyrazole | C5H6N4O2 | Anticancer properties | Pyrazole ring structure |

The presence of the isopentyl group in Methyl 4-amino-1-(2-methylbutyl)-1H-pyrrole-2-carboxylate enhances its lipophilicity, potentially improving its bioavailability compared to other derivatives .

Q & A

Synthetic Methodology

Basic: What are the standard synthetic routes for Methyl 4-amino-1-(2-methylbutyl)-1H-pyrrole-2-carboxylate? The compound is typically synthesized via multi-step routes involving:

- Pyrrole ring formation : Cyclization of γ-keto esters or Knorr-type reactions.

- Substitution : Alkylation at the pyrrole nitrogen using 2-methylbutyl halides (e.g., bromides) under basic conditions (e.g., K₂CO₃/DMF) .

- Esterification/Amination : Methyl ester formation via Fischer esterification, followed by nitration/reduction or direct amination at the 4-position .

Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?

- Alkylation Efficiency : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity of the pyrrole nitrogen in biphasic systems .

- Amination Selectivity : Employ protecting groups (e.g., Boc) to prevent over-alkylation; reduce steric hindrance by optimizing solvent polarity (e.g., DMF vs. THF) .

- Yield Monitoring : Track intermediates via LC-MS or in situ IR to identify bottlenecks (e.g., incomplete saponification or esterification) .

Structural Characterization

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Assign substituent positions (e.g., 2-methylbutyl chain integration at δ ~4.2 ppm for N-alkyl protons) .

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and amino groups (N-H ~3300 cm⁻¹) .

Advanced: How can X-ray crystallography and SHELX software resolve its crystal structure?

- Crystallization : Use slow vapor diffusion (e.g., CHCl₃/hexane) to grow single crystals.

- Data Collection : Employ Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets.

- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding via Fourier difference maps .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to analyze steric effects of the 2-methylbutyl group .

Medicinal Chemistry Applications

Basic: What is the role of this compound in medicinal chemistry research? It serves as a scaffold for:

- Antimicrobial Agents : Pyrrole derivatives inhibit bacterial enoyl-ACP reductase .

- Kinase Inhibitors : The amino group participates in hydrogen bonding with ATP-binding pockets .

Advanced: How does its structure-activity relationship (SAR) inform bioactive molecule design?

- Substituent Effects : Bulkier alkyl chains (e.g., 2-methylbutyl vs. ethyl) enhance membrane permeability but reduce solubility .

- Bioisosteric Replacement : Replace the ester with amides to improve metabolic stability (e.g., EDCI-mediated couplings) .

- In Silico Modeling : Dock into homology models of target proteins (e.g., PDB: 3ERT) using AutoDock Vina to prioritize synthetic targets .

Computational Reactivity Analysis

Basic: What computational methods predict its reactivity?

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO energies (Gaussian 16, B3LYP/6-31G*) to identify nucleophilic/electrophilic sites .

Advanced: How do conceptual DFT parameters elucidate electronic properties?

- Fukui Functions : Map (nucleophilic attack) at the amino group and (electrophilic attack) at the pyrrole β-position .

- Dual Descriptor : predicts regioselectivity in electrophilic substitution reactions (e.g., bromination at C5) .

Analytical Challenges

Basic: What are common impurities encountered during synthesis?

- Byproducts : Over-alkylation (di-substituted pyrroles) or ester hydrolysis (free carboxylic acid) .

- Detection : Use reverse-phase HPLC (C18 column, 0.1% TFA in MeCN/H₂O) with UV detection at 254 nm .

Advanced: What strategies differentiate stereoisomers or polymorphs?

- Chiral HPLC : Employ Chiralpak IA columns with heptane/ethanol gradients to resolve enantiomers (if applicable).

- PXRD : Compare experimental diffractograms with Mercury-simulated patterns to identify polymorphic forms .

Supramolecular Interactions

Basic: How does hydrogen bonding affect its crystal packing?

- N–H∙∙∙O Interactions : The amino group donates H-bonds to ester carbonyls, forming 1D chains .

Advanced: How can graph set analysis describe its supramolecular architecture?

- Graph Sets : Assign motifs for N–H∙∙∙O=C dimers and chains for π-π stacking between pyrrole rings .

Stability and Degradation

Basic: What are its stability profiles under various conditions?

- Solution Stability : Degrades in aqueous buffers (pH > 8) via ester hydrolysis; stable in DMSO at -20°C for 6 months .

Advanced: What degradation pathways are identified via accelerated stability studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.